(4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-nitrobenzylidene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Common solvents used in this reaction include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxazole derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies often focus on understanding its interaction with biological targets and its mechanism of action.
Medicine
In medicinal chemistry, derivatives of oxazole compounds are explored for their potential therapeutic applications. This compound could be a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The nitro group and oxazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazole
- 2-(2-chlorophenyl)-4-(2-aminobenzylidene)-1,3-oxazole
- 2-(2-chlorophenyl)-4-(2-hydroxybenzylidene)-1,3-oxazole
Uniqueness
(4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of both nitro and chlorophenyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H9ClN2O4 |
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Molecular Weight |
328.70 g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-7-3-2-6-11(12)15-18-13(16(20)23-15)9-10-5-1-4-8-14(10)19(21)22/h1-9H/b13-9- |
InChI Key |
FXEZTNVRUXEJII-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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